Product packaging for (2E)-6-oxo-2-heptenal(Cat. No.:CAS No. 147032-69-7)

(2E)-6-oxo-2-heptenal

Cat. No.: B140447
CAS No.: 147032-69-7
M. Wt: 126.15 g/mol
InChI Key: OPUWJQUPRWWZSZ-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-6-oxo-2-heptenal (CAS 147032-69-7) is a reactive, seven-carbon aldehyde and ketone with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . This compound is recognized in research as a secondary lipid peroxidation product, forming endogenously through the free-radical-mediated oxidation of ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid and arachidonic acid . Its formation occurs via both enzymatic pathways, involving enzymes like lipoxygenases (LOXs) and hydroperoxide lyases (HPLs), and non-enzymatic mechanisms driven by reactive oxygen species (ROS) . As a member of the oxylipin family, it serves as a chemically reactive signal and a marker for oxidative stress, making it highly relevant for studies investigating the molecular mechanisms of cell signaling, oxidative damage, and inflammatory processes . Researchers utilize isotopic labeling strategies, such as with [U-¹³C₁₈]-linoleic acid, to trace its biosynthetic routes and elucidate the complex kinetics of its formation and subsequent reactivity . The compound is closely related to other important flavor and aroma-impacting aldehydes like 2,4-heptadienal, which is derived from linolenate hydroperoxides and is known for its significant aroma impact in food chemistry studies . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B140447 (2E)-6-oxo-2-heptenal CAS No. 147032-69-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147032-69-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(E)-6-oxohept-2-enal

InChI

InChI=1S/C7H10O2/c1-7(9)5-3-2-4-6-8/h2,4,6H,3,5H2,1H3/b4-2+

InChI Key

OPUWJQUPRWWZSZ-DUXPYHPUSA-N

SMILES

CC(=O)CCC=CC=O

Isomeric SMILES

CC(=O)CC/C=C/C=O

Canonical SMILES

CC(=O)CCC=CC=O

Synonyms

2-Heptenal, 6-oxo-, (E)- (9CI)

Origin of Product

United States

Biosynthesis and Endogenous Formation Pathways of 2e 6 Oxo 2 Heptenal

Isotopic Labeling Strategies for Elucidating Biosynthetic Routes

The elucidation of the biosynthetic and endogenous formation pathways of (2E)-6-oxo-2-heptenal heavily relies on the use of isotopic labeling. This powerful technique allows researchers to trace the metabolic fate of precursor molecules into the final aldehyde product, providing definitive evidence for the proposed formation routes. Stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), are incorporated into suspected precursor molecules, which are then introduced into relevant biological or chemical systems. Subsequent analysis by mass spectrometry can identify the labeled atoms in the resulting this compound, thereby confirming its origin.

The primary precursors for the formation of this compound are understood to be n-6 polyunsaturated fatty acids (PUFAs), most notably linoleic acid and arachidonic acid. Isotopic labeling strategies, therefore, focus on the synthesis and application of labeled versions of these fatty acids.

One common approach involves the use of uniformly ¹³C-labeled linoleic acid ([U-¹³C₁₈]-linoleic acid). In this strategy, all 18 carbon atoms of the linoleic acid molecule are replaced with their heavier ¹³C isotope. When cells or tissues are incubated with [U-¹³C₁₈]-linoleic acid, the subsequent lipid peroxidation processes will generate this compound that is also fully ¹³C-labeled. This allows for the clear differentiation of the newly formed aldehyde from the endogenous, unlabeled pool. A similar and widely used method is the Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC) approach, where cells are cultured with labeled fatty acids like [¹³C₁₈]-linoleic acid until a significant portion of the cellular lipidome is enriched with the stable isotope. nih.gov Upon induction of oxidative stress, the resulting labeled lipid peroxidation products can be comprehensively analyzed. nih.gov

Site-specific labeling of precursor fatty acids offers a more detailed understanding of the fragmentation mechanisms leading to this compound. For instance, selective deuterium labeling at specific positions of the fatty acid chain can pinpoint which carbon-carbon bonds are cleaved during the oxidative degradation. The synthesis of deuterated analogs of related lipid peroxidation products, such as 4-oxo-2(E)-nonenal (ONE), has been developed for use as internal standards in mass spectrometry-based assays and for mechanistic studies. nih.gov These synthetic methods can be adapted to produce deuterated this compound for similar purposes.

Another key strategy involves the investigation of intermediate compounds. It is proposed that 2-alkenals can be oxidized to form 4-oxo-2-alkenals. tandfonline.comtandfonline.com Isotopic labeling can be used to verify this pathway. For example, cells or reaction mixtures can be supplied with labeled 2-heptenal to observe its conversion into labeled this compound.

The analysis of the labeled products is typically carried out using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.comresearchgate.net These techniques separate the complex mixture of reaction products and then detect the mass-to-charge ratio of the ions. The mass shift corresponding to the incorporated isotopes provides unambiguous evidence of the precursor-product relationship. Tandem mass spectrometry (MS/MS) can further be used to fragment the labeled aldehyde, and the masses of the resulting fragments can help to locate the exact position of the labels within the molecule, providing granular detail on the formation mechanism.

The following table summarizes isotopic labeling strategies that are instrumental in studying the formation of this compound:

Labeling StrategyLabeled Precursor/IntermediatePurposeAnalytical Method
Uniform Labeling[U-¹³C₁₈]-Linoleic AcidTo confirm linoleic acid as a precursor and quantify the de novo synthesis of this compound.LC-MS/MS
Site-Specific LabelingDeuterium-labeled Linoleic or Arachidonic AcidTo determine the specific cleavage sites on the fatty acid backbone leading to the formation of the C7 aldehyde.GC-MS, LC-MS/MS
Intermediate TrackingLabeled 2-HeptenalTo investigate the potential formation pathway from the oxidation of a simpler aldehyde.GC-MS, LC-MS/MS
Derivatization with Labeled ReagentsUnlabeled Aldehydes + Isotope-coded Derivatization ReagentTo facilitate the detection and quantification of total (labeled and unlabeled) this compound in complex biological samples. mdpi.comHPLC-HRMS

These isotopic labeling studies are crucial for definitively mapping the biosynthetic and endogenous formation pathways of this compound and for understanding the complex cascade of lipid peroxidation.

Chemical Synthesis Methodologies for Research Applications

Total Synthesis Approaches to (2E)-6-oxo-2-heptenal

A full, de novo synthesis of this compound is not extensively documented in a single procedure but can be designed based on established and reliable organic reactions. A logical and flexible approach involves the initial construction of a seven-carbon chain with the required functionalities at specific positions, followed by key transformations to install the ketone and the stereodefined α,β-unsaturated aldehyde.

A plausible retrosynthetic analysis suggests disconnecting the molecule at the C2-C3 double bond and at the C6-carbonyl. This leads to simpler building blocks. One potential forward synthesis involves two main stages:

Formation of the (2E)-alkenal moiety : This is a critical step to establish the trans-configuration of the double bond.

Oxidation of a C6-hydroxyl precursor : The ketone functionality can be introduced in a late-stage oxidation of a secondary alcohol, which is a common and high-yielding transformation.

An example of a synthetic pathway could start with the creation of a C7 scaffold containing a hydroxyl group at the C6 position and a terminal aldehyde or a protected aldehyde at the C1 position. The crucial (2E)-double bond could then be formed using a stereoselective olefination reaction. Alternatively, a precursor like (2E)-6-hydroxy-2-heptenal can be directly oxidized to the target ketone.

Stereoselective Synthesis Strategies

The geometry of the C2-C3 double bond is crucial for the identity of the compound. Achieving high stereoselectivity for the (E)-isomer is a primary goal in any synthesis of this compound. Several methods are available to control this aspect of the synthesis.

The Wittig Reaction : This is a classic and versatile method for alkene synthesis. libretexts.org To favor the formation of the (E)-alkene, a stabilized ylide is typically used. organic-chemistry.orgwikipedia.org For instance, the reaction of a suitable four-carbon aldehyde with a stabilized phosphorane, such as (triphenylphosphoranylidene)acetaldehyde, would selectively yield the (2E)-alkenal structure. The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction often provides excellent (E)-selectivity. Using a phosphonate (B1237965) ester that is deprotonated to form a phosphonate carbanion, this reagent reacts with an aldehyde to form the alkene. The resulting phosphate (B84403) byproducts are water-soluble, simplifying purification. This method is particularly useful for synthesizing α,β-unsaturated esters, which can then be reduced to the corresponding allylic alcohol and subsequently oxidized to the aldehyde.

Manganese-Promoted Reactions : Recent methodologies have employed active manganese to promote the reaction between dichloroesters and aldehydes, yielding (E)-α,β-unsaturated esters with complete stereoselectivity. organic-chemistry.orgacs.org This approach is cost-effective and applicable to a wide range of aldehydes. organic-chemistry.org The resulting ester can be further manipulated to yield the target aldehyde.

Palladium-Catalyzed Reactions : Modern synthetic methods include palladium-catalyzed reactions of silyl (B83357) enol ethers with allyl carbonates, which can produce α,β-unsaturated aldehydes in high yields. elsevierpure.com The choice of phosphine (B1218219) ligand and solvent is critical for achieving high selectivity.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route depends on the optimization of each reaction step to maximize yield and purity. For the synthesis of this compound, the oxidation of the C6-hydroxyl group is a critical transformation that requires careful selection of reagents and conditions to avoid side reactions, such as oxidation of the aldehyde group.

The Swern oxidation is a well-established and mild method for converting primary and secondary alcohols to aldehydes and ketones, respectively. pduamtulungia.co.invedantu.com It uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by a hindered base like triethylamine. Its low reaction temperature (typically below -60 °C) makes it suitable for sensitive substrates, including those with other functional groups. vedantu.com

The choice of oxidizing agent and reaction conditions significantly impacts the yield of the ketone. Studies on the oxidation of secondary alcohols provide valuable insights. For example, using nanocrystalline titanium (IV) oxide as a heterogeneous catalyst with hydrogen peroxide offers a green and efficient alternative.

Modern copper-based catalyst systems have also been developed for the aerobic oxidation of secondary alcohols, offering high yields under mild conditions.

These examples demonstrate that by systematically varying parameters such as the catalyst, solvent, and temperature, reaction conditions can be fine-tuned to achieve high yields for key transformations in the synthesis of this compound.

Precursor-Based Semi-Synthesis of this compound Analogs

Analogs of this compound are valuable for structure-activity relationship studies and as research tools. These can often be prepared more efficiently through semi-synthesis from advanced precursors rather than by total synthesis.

A notable example is the synthesis of 6-oxo- and 6-hydroxy-2,4-heptadienal from the precursor 2,4-heptadienal (HDE). nih.gov In one study, 6-hydroxy-2,4-heptadienal was oxidized to 6-oxo-2,4-heptadienal using manganese dioxide (MnO₂). The reaction proceeded to completion in one hour at room temperature. nih.gov This suggests that (2E)-6-hydroxy-2-heptenal could be a direct precursor to this compound via a similar selective oxidation.

Furthermore, (E)-4-hydroxy-2-alkenals and (E)-4-oxo-2-enols can be synthesized via a Grignard reaction of (E)-4-tetrahydropyranyloxy-2-butenal with alkylmagnesium bromides. tandfonline.com The resulting secondary alcohol can then be oxidized using methods like the Swern oxidation or with pyridinium (B92312) chlorochromate (PCC) to yield the corresponding ketone. tandfonline.com These strategies highlight how a common precursor can be diversified to generate a library of related analogs. The fragmentation of lipid hydroperoxides can also generate a variety of γ-hydroxy- and γ-oxo-α,β-alkenals. nih.gov

Development of Novel Synthetic Routes for Academic Research Purity and Scale

For academic research, there is a continuous demand for synthetic routes that are not only high-yielding but also efficient, scalable, and environmentally benign. Several modern synthetic methods can be applied to the synthesis of this compound to meet these criteria.

One-Pot Syntheses : Methods that combine multiple transformations into a single operation, or "one-pot," are highly desirable as they reduce waste and save time. For example, the use of o-iodoxybenzoic acid (IBX) allows for the direct conversion of saturated alcohols and ketones to their α,β-unsaturated counterparts under mild conditions. acs.org This could potentially be adapted to form the α,β-unsaturated aldehyde moiety of the target molecule.

Catalytic and Green Methods : The development of catalytic processes is a cornerstone of modern organic synthesis. The use of heterogeneous catalysts, such as nanocrystalline TiO₂, for oxidation reactions allows for easy separation and recycling of the catalyst, reducing waste and cost. tandfonline.comtandfonline.com Electrochemical methods are also emerging as a green alternative. For instance, the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes can be achieved using electrochemically generated hydrogen peroxide, avoiding the need for stoichiometric chemical oxidants. nih.gov

Advanced Purification Techniques : Achieving the high purity required for academic research often necessitates advanced purification methods. While distillation can be used, google.com the most common and effective method for purifying compounds like this compound and its precursors is column chromatography on silica (B1680970) gel. tandfonline.comnih.gov This technique allows for the separation of the desired product from starting materials, byproducts, and stereoisomers, ensuring the high purity needed for analytical and biological studies.

The ongoing development of such novel routes promises to make this compound and its analogs more accessible for research, enabling further exploration of their chemical and biological properties.

Mechanisms of Biological Action and Cellular Interactions of 2e 6 Oxo 2 Heptenal

Covalent Adduct Formation with Biological Macromolecules

As a soft electrophile, (2E)-6-oxo-2-heptenal readily participates in covalent bond formation with biological macromolecules, particularly proteins. acs.org This adduction is a primary mechanism through which it exerts its biological effects, leading to alterations in protein structure and function. mdpi.com

The reactivity of this compound is primarily directed towards nucleophilic amino acid residues within proteins. The most common reaction is Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. acs.orgnih.gov The primary targets for this reaction are the side chains of cysteine, histidine, and lysine (B10760008). nih.govunizg.hr

Cysteine: The thiol group of cysteine is a soft and highly potent nucleophile, making it the preferred target for soft electrophiles like α,β-unsaturated aldehydes. acs.orgnih.gov The reactivity of a specific cysteine residue is highly dependent on its local environment, which affects its acid dissociation constant (pKa). nih.gov Deprotonation to the more reactive thiolate anion (Cys-S⁻) facilitates Michael addition. nih.gov

Histidine: The imidazole (B134444) ring of the histidine side chain is another key biological nucleophile that readily undergoes Michael addition with α,β-unsaturated aldehydes. acs.orgnih.gov

Lysine: The ε-amino group of the lysine side chain can also act as a nucleophile in Michael addition reactions. acs.orgnih.gov Additionally, the aldehyde group of this compound can react with the amino group of lysine to form a Schiff base, which can lead to protein cross-linking. nih.gov

The general order of reactivity for Michael addition with α,β-unsaturated aldehydes is Cysteine > Histidine > Lysine. unizg.hr

Table 1: Reactions of this compound with Amino Acid Residues
Amino Acid ResidueFunctional GroupPrimary Reaction TypeResulting Adduct
CysteineThiol (-SH)Michael AdditionCovalent Thioether Adduct
HistidineImidazole RingMichael AdditionCovalent Adduct on Imidazole Nitrogen
Lysineε-Amino (-NH2)Michael Addition / Schiff Base FormationCovalent Adduct / Iminium Ion

The detection and characterization of adducts formed by this compound and other reactive aldehydes rely on advanced analytical techniques.

Mass Spectrometry (MS): This is a cornerstone technology for adduct identification. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to detect the specific mass shift in proteins or peptides caused by the covalent addition of the aldehyde. nih.govuc.edu Adductome analysis using MS can identify the modified amino acid residues and even pinpoint the exact site of modification within a protein's sequence. uc.edunih.gov For instance, LC-MS/MS has been successfully used to identify lysine residues in apolipoprotein A-I that were modified by the related compound 4-oxo-2-nonenal (B12555) (ONE). uc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the precise structural elucidation of the formed adducts, confirming the covalent linkage and stereochemistry. nii.ac.jp

Immunochemical Methods: Antibodies that specifically recognize aldehyde-protein adducts can be used for their detection in complex biological samples through methods like ELISA and Western blotting. unizg.hr

Table 2: Methodologies for Adduct Characterization
MethodologyApplicationInformation Obtained
LC-MS/MSIdentification and SequencingMass of adduct, specific amino acid modified, site of modification
MALDI-TOF MSScreening and IdentificationMass of modified proteins/peptides
NMR SpectroscopyStructural ElucidationDetailed chemical structure of the adduct
Immunochemical AssaysDetection and QuantificationPresence and amount of specific adducts in samples

The covalent modification of proteins by this compound can have profound functional consequences. Adduction can lead to:

Inhibition of Enzyme Activity: Modification of amino acid residues within the active site of an enzyme can abolish its catalytic function. nih.gov

Disruption of Protein-Protein Interactions: Adduct formation can alter the conformation of a protein, preventing it from binding to its partners in signaling pathways or structural complexes.

Protein Cross-Linking: The bifunctional nature of this compound and related oxo-alkenals can lead to the formation of intra- and intermolecular cross-links in proteins. nih.govuc.edu This cross-linking contributes to the formation of protein aggregates, such as the age-related pigment lipofuscin, and is implicated in degenerative diseases. acs.org

Impaired Protein Function: The modification of High-Density Lipoprotein (HDL) by the related aldehyde 4-oxo-2-nonenal (ONE) has been shown to impair its anti-inflammatory capacity and reduce its ability to exchange apolipoprotein A-I, a critical aspect of its role in cholesterol transport. uc.edu

Receptor-Mediated Signaling Pathways Modulated by this compound

While this compound can cause direct damage, it also functions as a signaling molecule that can modulate specific cellular pathways. This often occurs not through classical receptor binding but by the covalent modification of key regulatory proteins.

Direct receptor targets for this compound are not well-defined. Instead, its "receptors" are often sensor proteins that contain highly reactive nucleophilic residues, which detect the presence of electrophilic stress.

Keap1: A primary example from studies of related aldehydes like 4-hydroxy-2-nonenal (4-HNE) is the Kelch-like ECH-associated protein 1 (Keap1). Keap1 contains reactive cysteine residues that, when modified by electrophiles, cause it to release the transcription factor Nrf2. nih.govunizg.hr

Immune Receptors: Protein adducts formed by reactive aldehydes can be recognized as "oxidation-specific epitopes" by the immune system. For example, acrolein-modified proteins are recognized by B cell receptors, triggering an innate immune response and the production of antibodies. nih.gov This suggests that the adducts themselves can act as ligands for immune receptors.

The modification of sensor proteins by this compound can initiate signaling cascades that culminate in the regulation of gene expression.

The Nrf2 Pathway: The modification of Keap1 by electrophiles leads to the stabilization and nuclear translocation of the transcription factor Nrf2. nih.govthieme-connect.com Nrf2 then binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of genes, inducing the expression of antioxidant enzymes (e.g., heme-oxygenase-1) and detoxification enzymes (e.g., glutathione-S-transferases). nih.govthieme-connect.com This represents a key adaptive response to electrophilic stress.

Stress-Activated Protein Kinase (SAPK) Pathways: Reactive aldehydes can activate stress-related signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, which can lead to responses ranging from cell cycle arrest to apoptosis, depending on the cellular context and the level of stress. nih.gov

Transcriptional Reprogramming: In plants, exposure to the related α,β-unsaturated aldehyde (2E)-hexenal induces a broad transcriptional response, upregulating genes related to abiotic stress, including heat shock proteins and various transcription factors. kobe-u.ac.jp This indicates a conserved strategy across kingdoms where reactive aldehydes trigger defensive gene expression programs.

Modulation of Enzymatic Activities by this compound

As reactive electrophiles, RCS are well-known modulators of protein function, frequently through the inhibition of enzymatic activity. thieme-connect.com The electrophilic nature of the α,β-unsaturated aldehyde system in this compound allows it to react with nucleophilic amino acid residues in enzymes, leading to covalent modifications that can alter their catalytic function.

Similarly, 4-oxo-2-nonenal (ONE) has been shown to be a potent inhibitor of various cellular processes. The inhibitory mechanisms often involve covalent adduction, which can be irreversible and can significantly alter enzyme kinetics by modifying key residues in the active site or allosteric sites. For example, some GST isozymes are capable of detoxifying RCS, but high concentrations of these electrophiles can also lead to the inhibition of these same enzymes. nih.gov The table below summarizes the effects of representative RCS on certain enzymes, which may serve as a model for the potential interactions of this compound.

Table 1: Examples of Enzyme Modulation by Representative Reactive Carbonyl Species (RCS) Disclaimer: The following data pertains to compounds structurally related to this compound. Specific kinetic data for this compound is not currently available.

Reactive Carbonyl SpeciesTarget Enzyme(s)Observed EffectReference(s)
4-hydroxy-2-nonenal (HNE)Aldehyde Dehydrogenases (ALDHs)Inhibition nih.gov
4-hydroxy-2-nonenal (HNE)Glutathione (B108866) S-Transferases (GSTs)Substrate, Inhibition at high concentrations nih.gov
4-oxo-2-nonenal (ONE)ZAK KinaseInhibition via adduction to active-site cysteine acs.org
4-oxo-2-nonenal (ONE)Sirtuin 2 (Sirt2)Acts as a deacylase for ONE-histone adducts acs.org, nih.gov
(E)-2-alkenalsVariousSubstrates for detoxification enzymes tandfonline.com

The primary mechanism by which α,β-unsaturated aldehydes like this compound interact with enzymes is through covalent adduction. The electrophilic β-carbon in the α,β-unsaturated system is susceptible to nucleophilic attack by the side chains of amino acids such as cysteine, histidine, and lysine in a process known as Michael addition. thieme-connect.comacs.org

For γ-ketoaldehydes such as this compound and the well-studied 4-oxo-2-nonenal (ONE), reactions with lysine residues are particularly significant. ONE has been shown to react with histone lysine residues to form stable γ-oxononanoylation (Kgon) modifications, which are structurally similar to histone acylations. acs.orgacs.orgnih.gov This type of adduction can prevent the proper assembly of histones into nucleosomes, thereby linking lipid peroxidation directly to epigenetic regulation. acs.org Another potential reaction involves the formation of pyrrole (B145914) derivatives, which can lead to protein cross-linking. acs.orgacs.org

Recent studies have revealed that these modifications are not always permanent. For example, the histone deacetylase Sirtuin 2 (Sirt2) has been identified as an enzyme capable of removing the ketoamide adduction from histones modified by ONE, suggesting a dynamic regulatory system for this type of oxidative damage. acs.orgnih.gov It is plausible that this compound engages in similar covalent modifications with enzymes, particularly targeting lysine residues to form stable ketoamide adducts, thereby altering protein function and cellular processes.

Role in Cellular Stress Responses and Adaptation Mechanisms

Reactive carbonyl species are considered "second messengers of oxidative stress." thieme-connect.com Generated as a consequence of ROS-induced lipid peroxidation, they can diffuse from the site of origin and propagate stress signals throughout the cell by reacting with various biomolecules. thieme-connect.comnih.gov

RCS are potent activators of cellular stress-responsive signaling pathways, which in turn trigger adaptive defense mechanisms. A primary example is the Keap1-Nrf2 pathway, a master regulator of the antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with the repressor protein Keap1. Electrophiles like HNE and ONE can covalently modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes.

Other stress-activated pathways, such as the mitogen-activated protein kinase (MAPK) signaling cascades, can also be modulated by RCS. acs.org For example, the inhibition of ZAK kinase by ONE represents a negative feedback mechanism that can suppress the activation of JNK pathways, which are normally induced by oxidative stress. acs.org The exposure of plant cells to various reactive short-chain leaf volatiles (RSLVs), a class that includes compounds like (2E)-hexenal, has been shown to induce genes related to heat, UV-B, and general oxidative stress responses. kobe-u.ac.jp Given its structure, this compound is likely to function as a signaling molecule that activates these protective pathways in response to oxidative insults.

The interaction of this compound with the cellular antioxidant defense system is expected to be complex and dual-natured. On one hand, as a reactive electrophile, it can directly deplete the cell's primary non-enzymatic antioxidant, glutathione (GSH), by forming GSH adducts. This reaction is often catalyzed by glutathione S-transferases (GSTs). nih.gov A significant reduction in the cellular GSH pool can exacerbate oxidative stress.

On the other hand, by activating the Nrf2 signaling pathway as described above, this compound can ultimately bolster the antioxidant defense system. The genes upregulated by Nrf2 include those encoding for enzymes involved in GSH biosynthesis (e.g., glutamate-cysteine ligase) and regeneration, as well as various GST isozymes that detoxify electrophiles. This represents a crucial adaptive response, where an initial stress signal (the RCS) leads to an enhanced state of protection against subsequent oxidative challenges. Therefore, compounds like this compound play a pivotal role in the cell's ability to sense oxidative stress and mount an appropriate defensive response.

Table 2: Key Cellular Stress Response Pathways and Genes Modulated by Representative RCS Disclaimer: This table summarizes findings for well-studied RCS. Specific pathways activated by this compound require direct investigation.

Stress Response ElementModulating RCSConsequence of ActivationReference(s)
Pathways
Keap1-Nrf2 PathwayHNE, ONEUpregulation of antioxidant/detoxification enzymes acs.org, nih.gov
MAPK/JNK PathwayONEInhibition of ZAK kinase, suppression of JNK activation acs.org
Genes
Heat Shock Proteins (HSPs)(2E)-hexenal, (2E)-butenalEnhanced thermotolerance and stress resistance kobe-u.ac.jp
Antioxidant Response Element (ARE) GenesHNE, ONEIncreased synthesis of GSH, NQO1, etc. nih.gov
Histones (e.g., H3K27)ONEEpigenetic modification, altered nucleosome assembly acs.org

Analytical and Spectroscopic Methodologies for 2e 6 Oxo 2 Heptenal Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of (2E)-6-oxo-2-heptenal, allowing for its separation from other components in a sample. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, including aldehydes like this compound. In this technique, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column before being detected and identified by a mass spectrometer.

GC-MS has been extensively used to identify and quantify a wide range of volatile aldehydes in various samples, from food products to biological tissues. nih.gov For instance, the analysis of volatile compounds in fried shallot oil identified (E)-2-heptenal, a structurally related aldehyde, as a key aroma compound. nih.gov The typical GC-MS analysis involves a programmed temperature ramp to elute compounds over time. For example, a common program might start at 40°C, ramp to 180°C, and then to 280°C to ensure the separation of a wide range of volatile compounds. mdpi.com Headspace solid-phase microextraction (HS-SPME) is often employed as a sample preparation technique to extract and concentrate volatile analytes from the sample matrix before their introduction into the GC-MS system. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of less volatile or thermally labile compounds, including oxidized aldehydes. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For compounds like oxo-alkenals, which can be formed during lipid peroxidation, HPLC is often the method of choice. nih.gov For example, the identification of 6-oxo- and 6-hydroxy-2,4-heptadienal, compounds structurally similar to this compound, was achieved by fractionation of oxidized oil solutions using reversed-phase HPLC. nih.gov The separation is typically performed on a C18 column with a gradient elution program using a mixture of aqueous and organic solvents, such as water and acetonitrile, often with an acid modifier like formic or trifluoroacetic acid to improve peak shape. nih.govmdpi.com Detection can be achieved using UV detectors, as the α,β-unsaturated carbonyl system provides a chromophore, or more commonly, by coupling the HPLC system to a mass spectrometer (LC-MS). nih.govnih.gov

Derivatization Strategies for Enhanced Detection and Quantification

To overcome challenges in the analysis of aldehydes, such as poor chromatographic retention, low detector response, and instability, derivatization is a widely used strategy. This involves a chemical reaction to convert the aldehyde into a more stable and easily detectable derivative.

A common derivatizing agent for aldehydes is O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). researchgate.net PFBHA reacts with the carbonyl group to form a stable oxime derivative that is highly responsive to electron capture detection in GC or can be readily analyzed by GC-MS. researchgate.net Another popular reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms hydrazone derivatives that are brightly colored and can be detected with high sensitivity by HPLC-UV. researchgate.net For more advanced mass spectrometry applications, reagents that introduce a specific isotopic signature or a fixed charge can be used to facilitate detection and quantification. mdpi.comresearchgate.net For instance, derivatization with reagents like APEBA or BBHA, which introduce a brominated isotopic pattern, allows for selective detection of derivatized aldehydes in complex mixtures using high-resolution mass spectrometry. mdpi.comresearchgate.net

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of this compound. It measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of unknown compounds. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

This technique has been instrumental in the structural elucidation of lipid peroxidation products. soton.ac.uk For example, the structures of 6-oxo- and 6-hydroxy-2,4-heptadienal were confirmed based on their mass spectra and fragmentation patterns. nih.gov Similarly, in the study of DNA adducts formed from related alkenals, LC-MS/MS was used to identify the structure of adducts like 7-(2-oxo-hexyl)-εdG, where the fragmentation pattern of the adduct was key to its identification. tandfonline.comtandfonline.com High-resolution mass spectrometry (HRMS) coupled with MS/MS provides highly accurate mass measurements, which can be used to determine the elemental formula of the precursor and fragment ions, further aiding in structural confirmation. nih.gov

Quantitative Mass Spectrometry (e.g., LC-MS/MS, GC-MS/MS) in Biological Matrices

Quantitative analysis of this compound in biological matrices is typically performed using hyphenated chromatography-mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). These methods offer high selectivity and sensitivity, which are crucial for measuring low concentrations of analytes in complex samples like blood, urine, or tissue extracts.

The most common approach for quantification is the use of a stable isotope-labeled internal standard. This involves adding a known amount of a synthetic version of the analyte, where one or more atoms have been replaced by a heavy isotope (e.g., deuterium (B1214612), carbon-13, or nitrogen-15), to the sample. The analyte and the internal standard co-elute chromatographically but are distinguished by their mass in the mass spectrometer. This method corrects for any sample loss during preparation and for variations in instrument response. LC-MS/MS operating in multiple reaction monitoring (MRM) mode is particularly powerful for quantification, as it monitors specific precursor-to-product ion transitions for both the analyte and the internal standard, providing excellent specificity and minimizing interferences from the matrix. tandfonline.comtandfonline.com

Table of Chromatographic and Spectroscopic Parameters for Aldehyde Analysis

TechniqueColumn ExampleMobile/Carrier Gas Phase ExampleDetection MethodApplication Example (Related Compounds)
GC-MSCapillary Column (e.g., DB-5ms)Helium (Carrier Gas)Mass Spectrometry (Electron Ionization)Analysis of (E)-2-heptenal in fried shallot oil. nih.gov
HPLC-MSReversed-Phase C18Water/Acetonitrile Gradient with 0.1% Formic AcidMass Spectrometry (Electrospray Ionization)Identification of 6-oxo-2,4-heptadienal in heated oil. nih.gov
HPLC-UVReversed-Phase C18Water/Acetonitrile GradientUV DetectorAnalysis of 2,4-dinitrophenylhydrazone derivatives of aldehydes.
LC-MS/MSReversed-Phase C30Acetonitrile/Water GradientTandem MS (Multiple Reaction Monitoring)Quantification of 4-oxo-2-alkenal-derived DNA adducts. tandfonline.comtandfonline.com

Table of Derivatization Reagents for Aldehyde Analysis

ReagentAbbreviationDerivative FormedAnalytical TechniqueAdvantage
O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine hydrochloridePFBHAOximeGC-MS, GC-ECDHigh sensitivity for electron capture detection (ECD). researchgate.net
2,4-dinitrophenylhydrazineDNPHHydrazoneHPLC-UVForms stable, colored derivatives for UV detection. researchgate.net
1-((Ammoniooxy)methyl)-2-bromobenzene chlorideBBHAOxime EtherLC-HRMSIntroduces a bromine isotopic pattern for selective detection. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique in metabolomics, offering the necessary resolution and mass accuracy to confidently identify and quantify low-abundance molecules like this compound in complex biological matrices. technologynetworks.com The power of HRMS lies in its ability to distinguish between metabolites with very similar masses, providing a high degree of confidence in compound identification. technologynetworks.com This is particularly crucial for reactive aldehydes, which are often part of a complex mixture of structurally related lipid peroxidation products. aston.ac.uk

Methodologies often involve coupling liquid chromatography (LC) or gas chromatography (GC) with HRMS analyzers such as Time-of-Flight (TOF) or Orbitrap. LC-HRMS is highly effective for comprehensive profiling of drug metabolites and other xenobiotics from microsomal incubations, utilizing multivariate statistical analysis to discern significant metabolic products from the background matrix. nih.gov For instance, a typical workflow may involve a full scan at a resolution of 70,000 followed by data-dependent MS/MS scans at a resolution of 17,500 to obtain fragmentation data for structural elucidation. nih.govmetabolomexchange.org

In the context of analyzing aldehydes, derivatization is a common strategy to improve chromatographic behavior and ionization efficiency. However, untargeted approaches using HPLC-HRMS can also be employed to track aldehydes by introducing a characteristic isotopic label through selective derivatization, allowing for their detection based on a unique isotopic pattern. nih.govmdpi.com For more volatile aldehydes, solid-phase microextraction (SPME) coupled with comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry (GCxGC-ToFMS) provides high-resolution profiling, as has been demonstrated for related compounds like (2E)-2-heptenal in plant metabolomes. core.ac.uk

The table below summarizes typical parameters used in HRMS-based metabolomics studies that are applicable to the analysis of this compound.

Table 1: Exemplary High-Resolution Mass Spectrometry Parameters for Aldehyde Analysis

Parameter Setting/Value Application Context Source
Chromatography HPLC or GCxGC Separation of complex mixtures nih.govcore.ac.uk
Ionization Mode Electrospray Ionization (ESI) Analysis of polar and non-polar compounds metabolomexchange.orgnih.gov
Mass Analyzer Orbitrap, TOF High-resolution mass detection nih.govcore.ac.uk
Full Scan Resolution 30,000 - 140,000 High-accuracy mass measurement nih.govmetabolomexchange.orgnih.gov
MS/MS Resolution 17,500 Structural fragmentation analysis nih.govmetabolomexchange.org
Mass Range (m/z) 60 - 850 Coverage of small molecule metabolites nih.gov

| Derivatization | Optional (e.g., BBHA, DNPH) | Enhanced detection and selectivity | nih.govmdpi.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of novel compounds and for investigating their interactions with other molecules. For a molecule like this compound, ¹H and ¹³C NMR would provide definitive evidence of its structure, including the stereochemistry of the double bond.

Research on related 2-alkenals and 4-oxo-2-alkenals demonstrates the utility of NMR in structural elucidation. For example, in the study of dG adducts formed from 2-octenal, a related compound, the purified product was analyzed by 400 MHz ¹H-NMR to confirm its structure. tandfonline.com More advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), are used to establish proton-proton connectivities within a molecule, which was critical in characterizing a fluorophore derived from the reaction of 4-hydroxy-2-alkenals with an amine. acs.org

In synthetic organic chemistry, NMR is essential for verifying the structure of intermediates and final products. During the stereoselective synthesis of resolvin E4, which involves an intermediate derived from cis-4-heptenal, extensive NMR analysis (¹H, ¹³C, and COSY) was used to confirm the structure of the synthesized methyl ester. acs.org The chemical shifts and coupling constants obtained from ¹H NMR spectra are particularly informative for confirming the (E)-configuration of the α,β-unsaturated aldehyde moiety in this compound.

The table below shows typical NMR data for a related compound, which illustrates the type of information obtained for structural confirmation.

Table 2: Representative ¹H NMR Data for Alkenal-Derived Structures

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Inferred Structural Feature Source
Aldehydic H 9.5 - 10.0 d or t ~7.5 -CHO group mdpi.com
Vinylic H (α to C=O) 6.0 - 6.2 ddt ~15.7, 7.0, 1.4 C=CH-CHO acs.org
Vinylic H (β to C=O) 6.8 - 7.1 dt ~15.7, 6.9 R-CH=C-CHO acs.org
Allylic CH₂ 2.2 - 2.4 qd ~7.5, 1.4 -CH₂-CH=C acs.org
Ketone α-CH₂ 2.5 - 2.7 t ~7.0 -CH₂-C(=O)- tandfonline.com

Note: Data is illustrative for related structures and not specific to this compound itself.

Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening

The α,β-unsaturated aldehyde functionality in this compound provides a chromophore that can be exploited for spectrophotometric detection. Simple aldehydes like 4-hydroxy-2-nonenal (HNE) absorb UV light, allowing for their direct measurement via HPLC with UV detection. aston.ac.uk This principle can be applied to develop quantitative assays for this compound.

Furthermore, the reactivity of the aldehyde group allows for the development of fluorometric assays. The reaction of lipid-derived aldehydes with primary amines, such as the lysine (B10760008) residues in proteins, can lead to the formation of fluorescent products. acs.org For example, the interaction of 4-hydroxy-2-alkenals with amines can generate highly fluorescent dihydropyrrole-based fluorophores. acs.org This reaction can be the basis for a high-throughput screening (HTS) assay to identify inhibitors of such protein modifications.

Fluorometric HTS assays are highly sensitive and suitable for automation. An assay for this compound could be designed where a decrease in a fluorescent signal indicates the inhibition of its formation or the scavenging of the compound. For instance, a fluorescence-based enzyme activity monitoring method was successfully adapted to a 1536-well plate format for an HTS campaign to find inhibitors of phospholipase A2, the enzymes that can initiate the lipid peroxidation cascade leading to aldehyde formation. nih.gov Such an approach could be adapted to screen for compounds that prevent the formation of this compound.

The development of such assays requires careful selection of fluorescent probes and optimization of reaction conditions to ensure a robust and reproducible signal.

Table 3: Spectroscopic Properties of Fluorophores Derived from Reactive Aldehydes

Aldehyde Class Reaction Partner Excitation (nm) Emission (nm) Application Source
4-Hydroxy-2-alkenals n-Butylamine (Lysine model) 360 430 Protein cross-linking studies acs.org

This table illustrates the potential for developing fluorescent assays based on the reactions of aldehydes like this compound.

Enzymatic Transformations and Metabolism of 2e 6 Oxo 2 Heptenal

Reductase and Dehydrogenase-Mediated Transformations

The reduction and oxidation of (2E)-6-oxo-2-heptenal are crucial steps in its metabolism, primarily targeting the aldehyde and ketone functional groups. These reactions are catalyzed by reductases and dehydrogenases, which play a significant role in mitigating the potential toxicity of this reactive aldehyde.

Identification of Specific Enzymes and Co-Factors

While specific enzymes responsible for the direct reduction of this compound have not been extensively characterized in the scientific literature, the metabolism of structurally similar α,β-unsaturated aldehydes suggests the involvement of the aldo-keto reductase (AKR) superfamily and alcohol dehydrogenases (ADHs). These enzymes typically utilize nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH) as co-factors to catalyze the reduction of the aldehyde group to a primary alcohol and the ketone group to a secondary alcohol.

Characterization of Metabolites and Reaction Products

The enzymatic reduction of this compound is expected to yield (2E)-6-hydroxy-2-heptenal and 1,6-heptanediol,2-ene. Further reduction of the double bond could also occur, leading to the formation of saturated diols. However, detailed characterization of these specific metabolites from in vitro or in vivo studies involving this compound is not extensively documented in publicly available research.

Aldehyde Dehydrogenase-Mediated Oxidation Pathways

The oxidation of the aldehyde functional group of this compound represents a major detoxification pathway, converting the reactive aldehyde into a less reactive carboxylic acid. This process is primarily mediated by the aldehyde dehydrogenase (ALDH) superfamily of enzymes.

Members of the ALDH family, which are found in various subcellular locations including the cytoplasm, mitochondria, and endoplasmic reticulum, catalyze the NAD(P)+-dependent oxidation of a wide range of endogenous and exogenous aldehydes. The resulting carboxylic acid metabolite, (2E)-6-oxo-2-heptenoic acid, is more water-soluble and can be more readily eliminated. While the specific ALDH isozymes that preferentially metabolize this compound have not been definitively identified, the broad substrate specificity of several ALDHs suggests they are capable of catalyzing this oxidation.

Glutathione (B108866) Conjugation and Detoxification Mechanisms

Conjugation with the tripeptide glutathione (GSH) is a critical phase II detoxification mechanism for electrophilic compounds like this compound. This reaction is catalyzed by glutathione S-transferases (GSTs).

Role of Glutathione S-Transferases (GSTs)

Glutathione S-transferases are a diverse family of enzymes that play a central role in protecting cells from electrophilic attack by catalyzing the nucleophilic addition of GSH to a wide variety of substrates. nih.gov For α,β-unsaturated aldehydes such as this compound, GSTs facilitate the Michael addition of the sulfhydryl group of GSH to the electrophilic β-carbon of the α,β-unsaturated system. This conjugation reaction effectively neutralizes the reactive nature of the aldehyde.

Characterization of Glutathione Adducts

The conjugation of glutathione to this compound is expected to form a glutathione adduct, S-(6-oxo-2-heptenal)glutathione. This initial adduct can undergo further metabolism. While the specific characterization of the glutathione adduct of this compound is not detailed in the available literature, studies on similar α,β-unsaturated aldehydes indicate that the resulting conjugates are typically more water-soluble and are substrates for further enzymatic processing, ultimately leading to the formation of mercapturic acids which are excreted in the urine.

Kinetic Studies of this compound Biotransformation

The biotransformation of this compound, a reactive α,β-unsaturated oxo-alkenal, is primarily catalyzed by members of the aldo-keto reductase (AKR) superfamily of enzymes. These enzymes play a crucial role in the detoxification of a wide array of carbonyl-containing compounds, including products of lipid peroxidation. Kinetic studies of enzymes that metabolize structurally similar compounds provide valuable insights into the likely enzymatic behavior towards this compound.

Aldo-keto reductases follow a sequential ordered Bi-Bi kinetic mechanism, where the NADPH cofactor binds to the enzyme first, followed by the substrate. The catalytic process involves the transfer of a hydride ion from NADPH to the carbonyl group of the substrate, resulting in its reduction. The release of the product alcohol is then followed by the release of the NADP+ cofactor. For many AKRs, the rate-limiting step in the catalytic cycle is the release of the NADP+ cofactor.

Key enzymes within the AKR1B subfamily, such as AKR1B1 (aldose reductase) and AKR1B10, are known for their broad substrate specificity towards aldehydes and ketones. These enzymes efficiently reduce various aliphatic and aromatic aldehydes. mdpi.comnih.gov Given the structural features of this compound, which include both an aldehyde and a ketone functional group, it is a probable substrate for these enzymes.

The kinetic parameters for the reduction of these related compounds by different AKRs highlight the overlapping substrate specificities and varying catalytic efficiencies of these enzymes. For instance, both AKR1B1 and AKR1B10 are capable of reducing these toxic aldehydes, thereby playing a protective role against oxidative stress.

Kinetic Parameters of Human AKR1B10 for Various Aldehyde Substrates

SubstrateK_m (µM)k_cat (min⁻¹)k_cat/K_m (min⁻¹µM⁻¹)
DL-Glyceraldehyde230450.20
Methylglyoxal3601080.30
4-Oxo-2-nonenal (B12555)55360.65
Pyridine-3-aldehyde15001100.07

Comparative Kinetic Parameters of AKR Family Members for 4-Hydroxy-2-nonenal (HNE)

EnzymeK_m (µM)k_cat (min⁻¹)k_cat/K_m (min⁻¹µM⁻¹)
Human AKR1B1301.50.05
Human AKR1C125120.48
Human AKR1C2100100.10
Human AKR1C3200180.09

The tables above illustrate the range of kinetic values observed for substrates analogous to this compound. It is anticipated that the kinetic parameters for this compound would fall within a similar range, influenced by the specific AKR isozyme involved in its metabolism. The presence of two carbonyl groups in this compound—an aldehyde at the C1 position and a ketone at the C6 position—presents the possibility of reduction at either or both sites, potentially leading to different metabolic products. The regioselectivity of the reduction would be dependent on the specific enzyme's active site geometry and its affinity for each carbonyl group.

Ecological and Inter Species Communication Roles of 2e 6 Oxo 2 Heptenal

(2E)-6-oxo-2-heptenal as a Semiochemical in Plant-Insect Interactions

Semiochemicals are pivotal in shaping the interactions between plants and insects, influencing insect behavior and plant defense strategies. nih.govmdpi.com While direct research on this compound in this context is limited, the known functions of structurally similar aldehydes and oxo-alkenals provide a framework for understanding its potential roles.

Role in Plant Defense Responses

Plants produce a diverse arsenal (B13267) of volatile organic compounds (VOCs) in response to herbivory, which can act as direct defenses by repelling herbivores or as indirect defenses by attracting the natural enemies of those herbivores. Aldehydes, as a class of compounds, are well-documented for their roles in plant defense. For instance, green leaf volatiles (GLVs), which include various six-carbon aldehydes and alcohols, are rapidly released upon tissue damage and can deter further feeding by insects.

Insect Olfactory Receptor Recognition Mechanisms

Insects perceive the chemical cues in their environment through a sophisticated olfactory system, where olfactory receptor neurons (ORNs) housed in sensilla on their antennae and other appendages detect specific compounds. nih.govijbs.comnih.govfrontiersin.org The interaction between a semiochemical and an olfactory receptor is the first step in a cascade of events that leads to a behavioral response, such as attraction to a host plant or repulsion from a toxic one.

The detection of aldehydes by insect olfactory receptors is a well-established phenomenon. ijbs.com The structural features of this compound, including its chain length, the position of the double bond, and the presence of a ketone group, would all contribute to its specific recognition by certain olfactory receptors. Different ORNs exhibit distinct response profiles, with some being highly specialized for a single compound and others being more broadly tuned to a range of related chemicals. nih.govfrontiersin.org Electrophysiological techniques like single-sensillum recording (SSR) are instrumental in characterizing the responses of individual ORNs to specific volatile compounds, and such studies would be necessary to elucidate which receptors in various insect species are tuned to this compound.

Inter-Microbial Signaling and Quorum Sensing Modulation

Bacteria utilize a form of chemical communication known as quorum sensing (QS) to coordinate gene expression in a population-density-dependent manner. mdpi.commdpi.com This process relies on the production and detection of small signaling molecules called autoinducers. The disruption of QS, known as quorum quenching, is an area of intense research as a potential anti-virulence strategy.

While there is no direct evidence to suggest that this compound is a natural quorum sensing molecule or a modulator, the ability of various natural and synthetic compounds to interfere with QS pathways is well-documented. nih.govnih.gov For example, some phytochemicals can act as inhibitors of QS, thereby reducing the production of virulence factors and biofilm formation in pathogenic bacteria. mdpi.com Given the reactivity of the α,β-unsaturated aldehyde group, it is conceivable that this compound could interact with key proteins involved in QS, such as the receptors for autoinducers. Further research would be required to screen this compound for any quorum sensing modulatory activity.

Marine Chemical Ecology: Role in Algal-Bacterial Interactions

The marine environment is a rich theater of chemical interactions, where dissolved organic matter, including a diverse array of chemical compounds, mediates the relationships between algae and bacteria. These interactions can be mutualistic, competitive, or antagonistic.

Bacteria associated with marine algae can produce a variety of bioactive compounds that influence algal growth and physiology. Similarly, algae release compounds that can affect bacterial communities. Quorum sensing has been shown to play a role in these interactions, with some bacteria producing N-acylhomoserine lactones (AHLs) that can be detected by algae. mdpi.comnih.gov For instance, certain AHLs can influence the settlement of algal zoospores. nih.gov

The potential role of this compound in this context is purely speculative. However, the production of a wide range of volatile and non-volatile organic compounds by marine algae and bacteria is known. If this compound were produced by either partner, it could potentially act as a signaling molecule, influencing the behavior or physiology of the other. For example, some bacterial quorum sensing molecules have been found to be potent inhibitors of enzymes in marine phytoplankton. frontiersin.org

Methodologies for Studying Chemical Ecology Interactions in Research Settings

The study of the ecological roles of compounds like this compound relies on a suite of sophisticated analytical and biological techniques.

Methodology Application in Studying this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of this compound in complex volatile blends collected from plants, insects, or microbial cultures.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of this compound, particularly if it is derivatized to improve detection, from various biological extracts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of novel compounds and confirmation of the identity of this compound isolated from natural sources.
Electroantennography (EAG) A technique to measure the overall electrical response of an insect's antenna to this compound, indicating its detection by olfactory receptors.
Single-Sensillum Recording (SSR) A more refined electrophysiological technique to pinpoint the specific olfactory receptor neurons on an insect's antenna that respond to this compound and characterize their sensitivity and specificity.
Behavioral Assays (e.g., Y-tube olfactometer) To test the behavioral response of insects (attraction or repulsion) to this compound, either alone or in a blend with other compounds.
Quorum Sensing Reporter Assays To screen for the ability of this compound to either activate or inhibit bacterial quorum sensing pathways using genetically modified reporter strains.
Algal-Bacterial Co-culture Experiments To investigate the effect of this compound on the growth, physiology, and gene expression of both algae and bacteria in a controlled laboratory setting.

These methodologies, often used in combination, are essential for isolating, identifying, and characterizing the biological activity of semiochemicals and unraveling their roles in complex ecological interactions. wur.nl

Structure Activity Relationship Sar Studies and Analog Development for Research

Synthesis of Analogs with Targeted Structural Modifications

The synthesis of analogs of (2E)-6-oxo-2-heptenal is pivotal for elucidating its SAR. The core structure of this compound features an α,β-unsaturated aldehyde, a reactive Michael acceptor system, and a ketone functionality. Modifications to this scaffold can provide insights into the importance of each component for its biological activity.

Common synthetic strategies for generating analogs of α,β-unsaturated carbonyl compounds, which are applicable to this compound, include:

Aldol Condensation: This is a fundamental carbon-carbon bond-forming reaction in organic chemistry. For the synthesis of this compound analogs, an appropriate aldehyde and a ketone can be reacted under basic or acidic conditions to form the α,β-unsaturated carbonyl moiety. By varying the starting aldehyde and ketone, a diverse library of analogs with different substituents can be generated.

Visible-Light-Promoted Organocatalytic Aerobic Oxidation: This method offers a straightforward protocol for synthesizing α,β-unsaturated ketones and aldehydes from their corresponding silyl (B83357) enol ethers. A key advantage of this approach is the use of a cheap organic dye as a photosensitizer, making it an economical and environmentally friendly option.

Carbonylation Reactions: These reactions are an atom-efficient way to produce α,β-unsaturated carbonyl compounds. They allow for the conversion of various readily available substrates into valuable carbonylated products, including aldehydes and ketones.

Table 1: Examples of Synthetic Approaches for this compound Analogs

Synthetic MethodStarting MaterialsPotential Modifications
Aldol CondensationSubstituted acetones and glyoxalsAlkyl or aryl substitutions on the carbon backbone
Wittig ReactionPhosphonium ylides and keto-aldehydesVariations in the length and branching of the carbon chain
Oxidation of Allylic AlcoholsSubstituted hept-2-ene-1,6-diolsIntroduction of various functional groups

In Vitro and In Silico Approaches for SAR Elucidation

A combination of in vitro and in silico methods is employed to systematically investigate the SAR of this compound and its analogs.

In Vitro Assays:

Cytotoxicity Assays: The effect of the synthesized analogs on cell viability is a primary screening method. Assays such as the MTT or LDH release assays are used to determine the concentration at which the compounds exhibit cytotoxic effects. This helps in identifying the structural modifications that enhance or diminish toxicity.

Reactivity Assays: The reactivity of the α,β-unsaturated carbonyl moiety as a Michael acceptor is a key determinant of its biological activity. The reaction rates of the analogs with nucleophiles, such as glutathione (B108866) (GSH), can be measured to quantify their electrophilicity. This is often correlated with their biological effects. acs.org

Enzyme Inhibition Assays: If a specific protein target is known or hypothesized, in vitro enzyme inhibition assays can be performed to determine the potency of the analogs. For instance, the inhibitory activity of these compounds against enzymes like glutathione reductase has been investigated. oup.com

In Silico Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are computational models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net For α,β-unsaturated aldehydes, QSAR models have been developed to predict their genotoxic activity based on structural descriptors. nih.govresearchgate.net These models can be used to predict the activity of newly designed analogs of this compound before their synthesis.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. If a protein target is identified, molecular docking can be used to visualize the binding mode of this compound and its analogs, providing insights into the key interactions that contribute to binding affinity and activity.

Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By comparing the structures of active and inactive analogs, a pharmacophore model can be developed to guide the design of new, more potent compounds. nih.gov

Identification of Key Pharmacophores and Active Sites

The primary pharmacophore of this compound and related α,β-unsaturated carbonyl compounds is the conjugated system itself. This moiety acts as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues, particularly cysteine, in proteins. nih.gov This covalent modification is often responsible for the observed biological effects.

Key structural features that influence the activity include:

The Electrophilicity of the β-Carbon: The reactivity of the Michael acceptor is crucial. Electron-withdrawing groups can increase the electrophilicity of the β-carbon, leading to a faster reaction with nucleophiles and potentially higher biological activity. Conversely, electron-donating groups can decrease reactivity.

Steric Hindrance: The accessibility of the β-carbon to nucleophilic attack is also important. Bulky substituents near the α,β-unsaturated system can hinder the reaction and reduce biological activity.

Through the synthesis and evaluation of analogs, it has been established that the α,β-unsaturated aldehyde is a critical feature for the biological activity of this class of compounds.

Development of Probes for Investigating Biological Targets

To identify the cellular targets of this compound and understand its mechanism of action at a molecular level, chemical probes based on its structure are developed. These probes are designed to retain the essential pharmacophore of the parent compound while incorporating a reporter tag for detection and identification of binding partners.

A common strategy for developing probes for Michael acceptors like this compound involves the introduction of a bioorthogonal handle, such as an alkyne or an azide group. This allows for the use of "click chemistry" to attach a reporter molecule, such as a fluorophore or a biotin tag, after the probe has reacted with its cellular targets.

Table 2: Components of a Chemical Probe Based on this compound

ComponentFunctionExample
Warhead The reactive moiety that covalently binds to the target.The α,β-unsaturated aldehyde of this compound
Linker A chemical chain that connects the warhead to the reporter tag.A short alkyl chain
Reporter Tag A group that allows for visualization or isolation of the probe-target adduct.A terminal alkyne for click chemistry

The development of such probes enables a variety of powerful techniques, including:

Fluorescence Microscopy: Probes with fluorescent tags can be used to visualize the subcellular localization of the targets of this compound. rsc.orgresearchgate.netnih.govnih.govrsc.org

Proteomics: Biotin-tagged probes can be used to pull down and identify the proteins that are covalently modified by this compound. This approach, known as activity-based protein profiling (ABPP), is a powerful tool for target identification.

By systematically applying these SAR-driven approaches, researchers can gain a deeper understanding of the biological activities of this compound, identify its cellular targets, and develop more potent and selective research tools.

Research Methodologies and Model Systems for Studying 2e 6 Oxo 2 Heptenal

In Vitro Cell Culture Models for Cellular Response Analysis

Cell culture systems are indispensable for dissecting the specific cellular and molecular responses to (2E)-6-oxo-2-heptenal in a controlled environment. These models allow for detailed analysis of signaling pathways, cytotoxicity, and other cellular events.

Primary Cell Cultures and Immortalized Cell Lines

Both primary cells, which are isolated directly from tissues, and immortalized cell lines, which can proliferate indefinitely, serve as valuable tools. Primary cells offer the advantage of closely mimicking the physiology of their tissue of origin. In contrast, immortalized cell lines provide a more homogenous and readily available population for reproducible high-throughput screening. nih.gov

For studying a reactive aldehyde like this compound, cell types that are frequently exposed to or involved in metabolizing lipid peroxidation products are particularly relevant. Human fibroblasts are one such example, as they can be used to study the metabolism of fatty aldehydes and the consequences of deficiencies in their detoxification pathways. nih.gov

Cell Model TypeExamples of Cell LinesRelevance to this compound Research
Primary Cell Cultures Human Dermal FibroblastsStudying the metabolism of medium-chain fatty aldehydes and the effects of impaired detoxification. nih.gov
Immortalized Cell Lines Human cervical cancer (HeLa) cells, Human oral squamous cell carcinoma cell linesInvestigating cellular responses to lipid peroxidation and the mechanisms of cell death induced by reactive aldehydes.
Human colon carcinoma (RKO) cellsIdentifying protein targets of reactive aldehydes like 4-oxo-2-nonenal (B12555), a structurally related compound. squarespace.com

Reporter Gene Assays for Signaling Pathway Activation

Reporter gene assays are powerful tools for monitoring the activation of specific signaling pathways in response to a stimulus like this compound. These assays typically involve a reporter gene (e.g., luciferase or green fluorescent protein) linked to a transcriptional response element that is activated by a specific transcription factor. qiagen.comqiagen.com

Given that α,β-unsaturated aldehydes are known to induce oxidative stress, a key pathway of interest is the Nrf2-antioxidant response element (ARE) pathway. mdpi.com Reporter assays for this pathway can quantify the activation of Nrf2, a master regulator of the antioxidant response, upon cellular exposure to this compound.

Assay TypePrincipleApplication to this compound
Nrf2-ARE Luciferase Reporter Assay The ARE sequence is placed upstream of a luciferase gene. Nrf2 activation leads to luciferase expression, which is quantified by luminescence.To measure the extent to which this compound activates the cellular antioxidant response.
NF-κB Reporter Assay The NF-κB response element drives reporter gene expression.To determine if this compound induces an inflammatory response through the NF-κB pathway.
Signaling Pathway Reporter Assays (General) Utilize Enzyme Fragment Complementation (EFC) technology to quantify reporter gene activity for various pathways (e.g., NFAT, STAT3). youtube.comTo screen for the modulation of a wide range of signaling pathways by this compound. youtube.com

Model Organism Studies for Investigating Biological Roles

While cell culture models are excellent for mechanistic studies, model organisms are essential for understanding the physiological and pathological roles of this compound in a whole-organism context.

Genetic Manipulation and Knockout Studies in Model Systems

Genetic manipulation, particularly the creation of knockout models, is a powerful strategy to investigate the function of enzymes involved in the metabolism and detoxification of aldehydes. By deleting a gene encoding a specific aldehyde dehydrogenase (ALDH) or reductase, researchers can study the consequences of the accumulation of its substrate, which could include this compound.

The nematode Caenorhabditis elegans is a valuable model for such studies due to its genetic tractability and well-characterized stress response pathways. mdpi.com For example, studying the effects of this compound in C. elegans strains with mutations in aldehyde-detoxifying enzymes could reveal the specific pathways involved in its metabolism and the biological consequences of its accumulation.

Metabolomic and Proteomic Profiling in Response to this compound Exposure

Metabolomics and proteomics are large-scale approaches to study the complete set of metabolites and proteins in a biological system, respectively. These "omics" technologies can provide an unbiased view of the cellular response to this compound exposure. nih.govnih.gov

Metabolomic profiling, often utilizing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), can identify and quantify changes in a wide range of small molecules, providing insights into the metabolic pathways affected by this compound. mdpi.com Proteomic studies, typically employing mass spectrometry-based approaches, can identify proteins that are differentially expressed or post-translationally modified by this compound, revealing its cellular targets and mechanisms of action. squarespace.com

"Omics" ApproachKey MethodologiesInformation Gained from this compound Exposure
Metabolomics Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) mdpi.commdpi.comIdentification of metabolic pathways perturbed by this compound and potential biomarkers of exposure. nih.gov
Proteomics Shotgun Proteomics, Tandem Mass Spectrometry (MS/MS)Identification of protein adducts formed by this compound, and changes in protein expression levels, revealing cellular targets and affected pathways. squarespace.com

Biophysical Techniques for Studying Macromolecular Interactions

Understanding the direct interaction of this compound with its molecular targets, such as proteins and nucleic acids, requires the use of sensitive biophysical techniques. These methods can provide detailed information about the nature of these interactions, including binding affinity, stoichiometry, and the specific sites of modification.

Mass spectrometry (MS) is a cornerstone technique for identifying and characterizing covalent adducts formed between reactive aldehydes and macromolecules. nih.govacs.orgaston.ac.uk By analyzing the mass of peptides from a protein that has been exposed to this compound, it is possible to identify the specific amino acid residues that have been modified. nih.govacs.orgaston.ac.uk

Fluorescence spectroscopy can be employed to study the binding of this compound to proteins. Changes in the intrinsic fluorescence of a protein (from tryptophan and tyrosine residues) upon binding of a ligand can provide information about the binding affinity and conformational changes. researchgate.net Additionally, the fluorescence of some α,β-unsaturated carbonyl compounds can be quenched upon interaction with biological molecules. nih.gov

Isothermal titration calorimetry (ITC) directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction between this compound and a target macromolecule. nih.govtainstruments.comharvard.edujohnshopkins.edufrontiersin.org From a single ITC experiment, the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction can be determined. nih.govtainstruments.comharvard.edujohnshopkins.edufrontiersin.org

Biophysical TechniquePrincipleApplication to this compound
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and characterize molecules.Identification of specific amino acid residues in proteins that are covalently modified by this compound. nih.govacs.orgaston.ac.uk
Fluorescence Spectroscopy Measures the fluorescence emission of a sample.To study the binding affinity and conformational changes in proteins upon interaction with this compound. researchgate.netnih.gov
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.To determine the complete thermodynamic profile (affinity, enthalpy, entropy, stoichiometry) of the interaction between this compound and a target macromolecule. nih.govtainstruments.comharvard.edujohnshopkins.edufrontiersin.org

Future Directions and Research Gaps in 2e 6 Oxo 2 Heptenal Research

Elucidating Undiscovered Biosynthetic and Metabolic Pathways

A primary research gap lies in the comprehensive mapping of the biosynthetic and metabolic pathways of (2E)-6-oxo-2-heptenal. While it is understood that unsaturated aldehydes are often products of lipid peroxidation, the specific enzymatic and non-enzymatic routes leading to the formation of this compound are not well-defined.

Future research should focus on:

Identifying Precursor Molecules: Pinpointing the specific fatty acid precursors and their lipoxygenase-derived hydroperoxides that lead to the generation of this compound.

Characterizing Enzymatic Catalysts: Discovering and characterizing the specific enzymes, such as hydroperoxide lyases, that cleave these precursors to form the aldehyde. It is known that 13-hydroperoxy octadecadienoic acid (13-HPOD) and 13-hydroperoxy octadecatrienoic acid (13-HPOT) are cleaved by hydroperoxide lyase to form hexanal (B45976) or (Z)-3-hexenal, which can then be isomerized to (E)-2-hexenal acs.org. Similar detailed pathways need to be established for this compound.

Mapping Metabolic Fates: Determining how this compound is metabolized in various organisms. This includes identifying the enzymes responsible for its conversion to other molecules, such as the corresponding alcohol or carboxylic acid, and understanding the detoxification pathways.

Identifying Novel Biological Targets and Signaling Mechanisms

The biological activity of this compound is contingent on its interaction with specific molecular targets. A significant knowledge gap exists in identifying these targets and the subsequent signaling cascades that are initiated.

Key areas for future investigation include:

Receptor and Protein Interactions: Identifying the specific receptors and proteins that this compound binds to. This could involve techniques like affinity chromatography and proteomics to isolate and identify binding partners.

Signal Transduction Pathways: Elucidating the downstream signaling pathways that are activated or inhibited upon the binding of this compound to its targets. This would involve studying changes in protein phosphorylation, secondary messenger concentrations, and gene expression.

Covalent Adduct Formation: Investigating the potential for this compound to form covalent adducts with cellular macromolecules like proteins and DNA, and understanding the functional consequences of these modifications.

Development of Advanced Analytical Techniques for Low-Abundance Detection

As a volatile organic compound (VOC), this compound is often present in biological samples at very low concentrations, making its detection and quantification challenging.

Future research should aim to develop more sensitive and selective analytical methods:

High-Sensitivity Mass Spectrometry: Improving techniques like gas chromatography-mass spectrometry (GC-MS) and chemical ionization mass spectrometry (CIMS) to achieve lower limits of detection, potentially in the parts-per-trillion range nih.govnih.gov.

Novel Sensor Technologies: Developing novel sensors, such as photoionization detectors (PIDs) or fluorescence-based sensors, for the real-time, on-site detection of this compound youtube.commdpi.comrsc.org.

Advanced Sample Preparation: Optimizing sample preparation techniques, such as solid-phase microextraction (SPME) and purge and trap methods, to effectively concentrate this compound from complex biological matrices nih.govyoutube.com.

Analytical TechniquePrincipleReported Limit of Detection (for general VOCs)Potential Application for this compound
Gas Chromatography-Mass Spectrometry (GC-MS)Separates compounds based on volatility and mass-to-charge ratio.ng/L to µg/L range nih.govAccurate identification and quantification in biological samples.
Chemical Ionization Mass Spectrometry (CIMS)Soft ionization technique for sensitive detection of volatile species.Below 10 parts per trillion for select VOCs nih.govReal-time monitoring of this compound emission.
Solid-Phase Microextraction (SPME)A pre-concentration technique using a coated fiber to extract analytes.Enhances detection limits of GC-MS nih.govExtraction from headspace or liquid samples for improved sensitivity.
Photoionization Detectors (PIDs)Uses UV light to ionize VOCs for detection.Mid ppb to ppm levels mdpi.comPortable, real-time monitoring in environmental or clinical settings.
Fluorescence-Based SensorsUtilizes changes in fluorescence upon interaction with the target analyte.Varies depending on the specific probe and target.Development of highly selective and sensitive optical sensors.

Integration of Omics Data for Systems-Level Understanding

To gain a holistic view of the biological role of this compound, it is crucial to integrate data from various "omics" platforms. This systems biology approach can reveal complex interactions that would be missed by single-omics analyses mdpi.com.

Future research should focus on:

Multi-Omics Data Generation: Generating comprehensive datasets, including transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles), from biological systems exposed to this compound.

Bioinformatic Integration: Employing advanced bioinformatic tools and machine learning algorithms to integrate these multi-omics datasets mdpi.comnih.govnih.gov. This can help in identifying correlations between this compound levels and changes in gene expression, protein abundance, and metabolic pathways.

Pathway and Network Analysis: Using integrated data to construct and analyze biological networks and pathways affected by this compound rsc.orgnih.gov. This can provide insights into its mechanism of action and its broader physiological impact.

Omics ApproachInformation GainedIntegration Goal for this compound Research
TranscriptomicsChanges in gene expression.Identify genes and pathways regulated by this compound.
ProteomicsChanges in protein abundance and post-translational modifications.Identify protein targets and signaling pathways affected by this compound.
MetabolomicsChanges in the profiles of small molecule metabolites.Understand the metabolic reprogramming induced by this compound.
Multi-Omics IntegrationA holistic view of the molecular changes.Construct a comprehensive model of the biological effects of this compound.

Investigating the Role of this compound in Complex Biological Networks

This compound does not act in isolation. Its biological effects are likely intertwined with complex networks of other signaling molecules, metabolic pathways, and physiological processes. A major research gap is understanding its role within these intricate networks.

Future research should explore:

Crosstalk with Other Signaling Pathways: Investigating the interactions between this compound signaling and other well-established signaling pathways, such as those involved in oxidative stress, inflammation, and apoptosis.

Role in Inter-organismal Communication: Exploring the possibility that this compound acts as a signaling molecule in communication between different organisms, for example, between plants and insects or within microbial communities.

Computational Modeling: Developing computational models to simulate the behavior of this compound within biological networks nih.gov. These models can help in predicting its effects under different conditions and in identifying key points of regulation.

Q & A

Q. What physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Key properties include:
PropertyImportance
LogP (Partition Coefficient)Predicts solubility in organic vs. aqueous phases for reaction optimization.
Polar Surface Area (PSA)Indicates hydrogen-bonding potential, affecting chromatographic behavior.
Stability under pH/TemperatureGuides storage conditions and reaction medium selection (e.g., acidic/basic buffers).
  • Experimental Calibration : Use computational tools (e.g., ChemAxon, ACD/Labs) to estimate properties if literature data is scarce. Validate experimentally via solubility tests or differential scanning calorimetry (DSC) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to extremes of temperature (e.g., 40°C, 60°C), pH (2–12), and light exposure. Monitor degradation via HPLC or UV-Vis spectroscopy.
  • Kinetic Analysis : Plot degradation rates to determine Arrhenius parameters (activation energy, half-life).
  • Control Groups : Include inert atmospheres (N2_2/Ar) to isolate oxidative vs. hydrolytic degradation pathways .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound be resolved?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to resolve ambiguous signals. For example, NOESY NMR can clarify spatial proximity of protons in stereoisomers.
  • Computational Modeling : Use density functional theory (DFT) to simulate spectral outputs (e.g., chemical shifts, vibrational frequencies) and compare with experimental data.
  • Peer Review : Submit findings to journals with open-data policies to enable independent verification .

Q. What experimental strategies can elucidate reaction mechanisms involving this compound as a substrate?

  • Methodological Answer :
  • Isotopic Labeling : Introduce 13C^{13}C- or 2H^{2}H-labels at the aldehyde or α,β-unsaturated positions to track bond cleavage/formation via MS or NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with labeled vs. unlabeled substrates to identify rate-determining steps.
  • In Situ Monitoring : Use stopped-flow IR or Raman spectroscopy to capture transient intermediates .

Q. What challenges arise in computational modeling of this compound’s reactivity, and how can they be mitigated?

  • Methodological Answer :
  • Conformational Sampling : Account for rotational flexibility of the heptenal chain using molecular dynamics (MD) simulations.
  • Solvent Effects : Apply implicit/explicit solvent models (e.g., COSMO-RS, MD with water boxes) to predict solvation energies.
  • Validation : Benchmark computational results against experimental kinetics or thermodynamics data (e.g., Gibbs free energy of activation) .

Q. How can researchers design experiments to investigate this compound’s interactions with biological macromolecules?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to proteins/enzymes in real-time.
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding poses, followed by mutagenesis studies to validate critical residues.
  • Cellular Assays : Apply fluorescence-based probes (e.g., thiol-reactive dyes) to detect intracellular adduct formation .

Data Contradiction and Reproducibility

Q. How should researchers address non-reproducible results in studies involving this compound?

  • Methodological Answer :
  • Blinded Replication : Collaborate with independent labs to repeat experiments under identical conditions.
  • Error Source Analysis : Audit variables (e.g., reagent purity, humidity, instrument calibration) using factorial design experiments.
  • Open Science Practices : Share raw data and protocols via repositories like Zenodo or Figshare to enable transparency .

Tables for Key Data

Table 1 : Critical Physicochemical Properties (Hypothetical Data for Illustration)

PropertyValueMethodReference
LogP1.28HPLC-derived retention time
PSA34.14 ŲComputational estimation
Melting Point-20°CDifferential Scanning Calorimetry

Table 2 : Common Spectral Peaks (Hypothetical Data)

TechniqueKey SignalsInterpretation
1H^1H-NMRδ 9.48 (d, J=7.8 Hz, CHO)Aldehyde proton
IR1705 cm1^{-1} (C=O stretch)α,β-unsaturated aldehyde
GC-MSm/z 138 [M+^+]Molecular ion

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.